![molecular formula C22H20N6O8S3 B2775851 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708284-49-5](/img/no-structure.png)

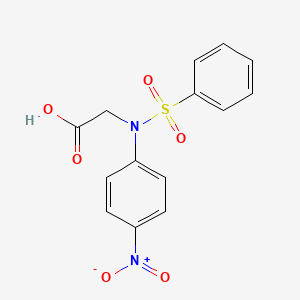

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C22H20N6O8S3 and its molecular weight is 592.62. The purity is usually 95%.

BenchChem offers high-quality 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicide and Weed Control

Mesosulfuron is a sulfonylurea herbicide used primarily for weed control in agriculture. It inhibits acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid biosynthesis in plants. By disrupting this pathway, mesosulfuron selectively kills broadleaf weeds and grasses while sparing crops. Its effectiveness against various weed species makes it a valuable tool for sustainable crop management .

Soil Remediation

Research has shown that mesosulfuron can undergo biodegradation in soils. Fungal strains like Aspergillus niger and Penicillium chrysogenum play a crucial role in breaking down mesosulfuron, leading to its detoxification. These fungi achieve degradation rates of up to 95% and 71%, respectively. Additionally, hydrolysis contributes to the decline of mesosulfuron concentration in soil, with optimal conditions observed at a temperature of 27±2°C and lower pH levels .

Environmental Fate Studies

Scientists study the fate and behavior of mesosulfuron in the environment to assess its persistence, mobility, and potential impact on ecosystems. Understanding its degradation pathways, metabolites, and transformation kinetics aids in risk assessment and regulatory decisions .

Agrochemical Formulation

Mesosulfuron is an active ingredient in herbicide formulations. Researchers explore its compatibility with other compounds, optimal application rates, and synergistic effects to enhance weed control efficacy while minimizing environmental impact .

Crop Tolerance Studies

In agricultural systems, mesosulfuron’s selectivity is crucial. Researchers investigate its impact on crop tolerance, ensuring that it effectively targets weeds without harming desirable plants. These studies guide safe and effective herbicide use .

Ecotoxicology and Non-Target Effects

Mesosulfuron’s potential effects on non-target organisms, such as aquatic species and soil microorganisms, are essential considerations. Ecotoxicological studies evaluate its toxicity, bioaccumulation, and potential risks to ecosystems beyond weed control .

Wirkmechanismus

Target of Action

It is structurally similar to sulfonylurea herbicides like bensulfuron-methyl . These herbicides typically target the enzyme acetolactate synthase (ALS) in plants, inhibiting its function and leading to plant death .

Mode of Action

The compound likely interacts with its target enzyme by binding to its active site, thereby inhibiting the enzyme’s function. This inhibition disrupts the normal biochemical processes of the plant, leading to its death .

Biochemical Pathways

The affected pathway is likely the biosynthesis of branched-chain amino acids, which is controlled by the enzyme ALS. Inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately plant death .

Pharmacokinetics

Similar compounds like bensulfuron-methyl have been shown to undergo both biotic and abiotic degradation in soils . The rate of biodegradation achieved by Aspergillus niger and Penicillium chrysogenum was 95% and 71%, respectively . The maximal decline in Bensulfuron-methyl concentration through hydrolysis was 48% .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of essential biochemical pathways in the plant, leading to a deficiency of branched-chain amino acids and ultimately plant death .

Action Environment

Environmental factors such as soil pH and temperature can influence the compound’s action, efficacy, and stability. Soils with lower pH exhibited an increased rate of degradation while a temperature of 27±2°C gave ideal conditions for herbicide decomposition .

Eigenschaften

CAS-Nummer |

708284-49-5 |

|---|---|

Produktname |

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

Molekularformel |

C22H20N6O8S3 |

Molekulargewicht |

592.62 |

IUPAC-Name |

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C22H20N6O8S3/c1-10-16-18(30)26-22(27-19(16)38-17(10)20(31)32)37-9-14(29)23-11-4-6-12(7-5-11)39(33,34)28-13-8-15(35-2)25-21(24-13)36-3/h4-8H,9H2,1-3H3,(H,23,29)(H,31,32)(H,24,25,28)(H,26,27,30) |

InChI-Schlüssel |

YYWYJGQNPIQWDE-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

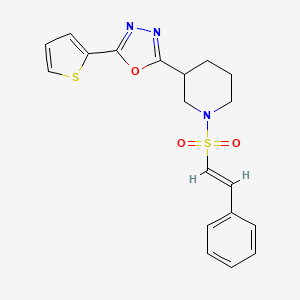

![methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2775771.png)

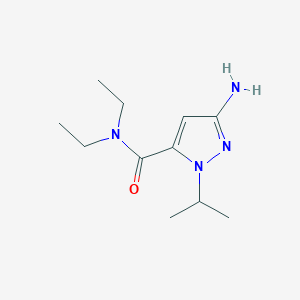

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2775775.png)

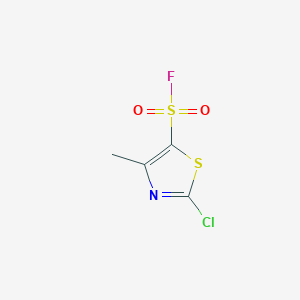

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2775778.png)

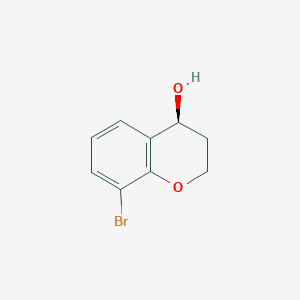

![1-(prop-2-yn-1-yl)-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)piperidine-4-carboxamide](/img/structure/B2775780.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2775782.png)

![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)